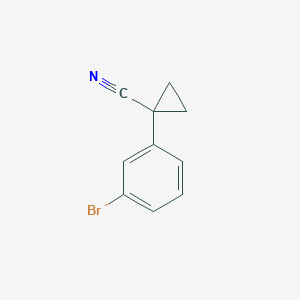![molecular formula C16H22N2O2 B182286 Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 132414-78-9](/img/structure/B182286.png)
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Vue d'ensemble
Description
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (EBHP) is an organic compound derived from the polycyclic aromatic hydrocarbon (PAH) family of compounds. It is a polycyclic aromatic hydrocarbon (PAH) derivative that has been used in various scientific research applications, including biochemical and physiological studies. EBHP has been found to possess a range of unique properties, including high solubility, low toxicity, and low volatility. It is also known for its ability to form stable complexes with other molecules, making it a valuable compound for a variety of research applications.
Applications De Recherche Scientifique
Carcinogen Metabolite Biomarkers
Research on human urinary carcinogen metabolites, including a broad spectrum of compounds, reveals practical approaches for obtaining critical information about tobacco and cancer. This includes the measurement of various metabolites in smokers or those exposed to environmental tobacco smoke, offering insights into carcinogen dose, exposure differentiation, and metabolism in humans. Notably, certain biomarkers derived from specific tobacco-specific carcinogens provide high sensitivity and specificity for studies on environmental tobacco smoke exposure. These assays, including quantitation of specific metabolites, play a crucial role in future research on tobacco products, harm reduction strategies, metabolic polymorphisms in cancer, and further evaluation of human carcinogen exposure from environmental tobacco smoke (Hecht, 2002).
Semisynthetic Resorbable Materials
The development of new, biocompatible, degradable materials has led to the creation of modified natural polymers, including a class of materials derived from hyaluronan esterification. This involves the partial or total esterification of the carboxyl groups of hyaluronan, resulting in materials with varied biological properties suitable for clinical applications. The biocompatibility and characterization of these materials, including ethyl and benzyl hyaluronan esters, highlight the potential for a range of applications based on their physico-chemical properties and interaction with different cell types (Campoccia et al., 1998).
Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C) metabolism plays a significant role in plant defense against pathogens and abiotic stress. The synthesis of P5C in mitochondria contributes to both R-gene-mediated and non-host resistance, involving salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death. This highlights the complex regulatory mechanisms controlling P5C levels in plant cells, especially during pathogen infection, and outlines the potential differential roles of proline-P5C metabolism in plant defense responses (Qamar, Mysore, & Senthil-Kumar, 2015).
Advanced Heterocyclic Chemistry
3-Hydroxycoumarin and its derivatives represent a significant class of compounds with diverse chemical, photochemical, and biological properties, used across various fields including genetics, pharmacology, and microbiology. The synthesis, reactivity, and applications of 3-hydroxycoumarin, including its role as a precursor for several heterocyclic compounds, demonstrate its importance in current scientific research (Yoda, 2020).
Ethylene Perception Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) is a revolutionary inhibitor of ethylene perception, significantly impacting fruit and vegetable ripening and senescence. Its application in agriculture has led to improved maintenance of product quality, with extensive research highlighting its effects across various crops. Despite its success, the broad application and understanding of 1-MCP's potential for other products continue to evolve, underscoring its importance in furthering our comprehension of ethylene's role in plant physiology (Watkins, 2006).
Propriétés
IUPAC Name |
ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNVJYVXTBJLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454769 | |
| Record name | Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
CAS RN |
132414-78-9 | |
| Record name | Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

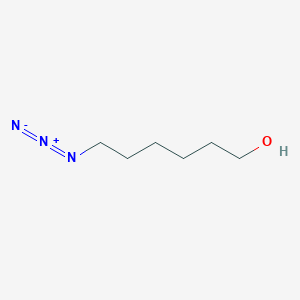
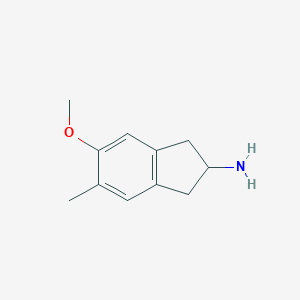
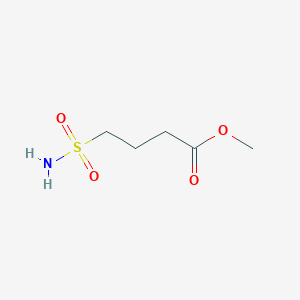
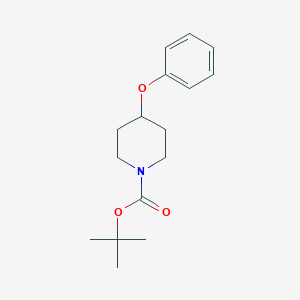
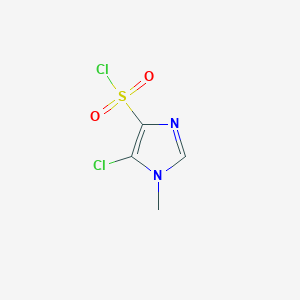
![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)
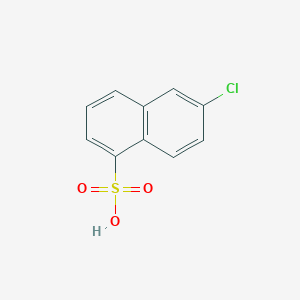
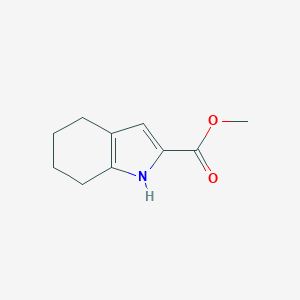
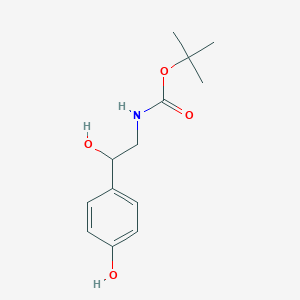
![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)
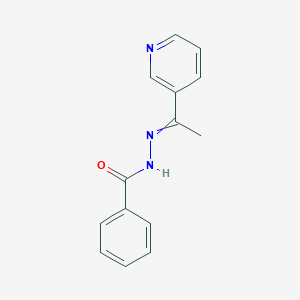

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)
